molecular formula C15H13BrO4S B12457214 Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate

Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate

Cat. No.: B12457214
M. Wt: 369.2 g/mol
InChI Key: QXSYGIOVULQOSQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate is an organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Biological Activity

Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate, with the CAS number 365542-98-9, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrO4SC_{15}H_{13}BrO_4S. Its structure features a thienyl group and hydroxyl functionalities that may contribute to its biological properties. The compound exhibits a density of 1.608 g/cm³ and a boiling point of approximately 540.8ºC at 760 mmHg .

Recent studies suggest that compounds with similar structures may act as inhibitors of bacterial sortases, enzymes critical for bacterial virulence. For instance, derivatives such as dihydrochalcones have shown significant inhibitory effects on sortase A (SrtA) activity, which is essential for the pathogenicity of certain bacteria . The presence of hydroxyl groups in this compound could enhance its interaction with these enzymes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Although specific data on this compound's efficacy is limited, related compounds have demonstrated notable antibacterial effects.

CompoundBacterial StrainIC50 (μM)Reference
Dihydrochalcone derivativeListeria monocytogenes37.24
UmbelliferoneStaphylococcus aureus139.7

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cell lines. Preliminary findings indicate that while some derivatives exhibit cytotoxicity at high concentrations, the specific cytotoxic profile for this compound remains to be fully elucidated.

Case Studies

  • Inhibition of Bacterial Virulence : A study exploring the impact of hydroxylated compounds on bacterial virulence found that certain derivatives could significantly reduce the secretion of virulence factors without inhibiting bacterial growth . This suggests potential therapeutic applications in managing bacterial infections.
  • Molecular Dynamics Simulations : Research involving molecular dynamics simulations indicated that the binding affinity of similar compounds to SrtA is influenced by their structural features, particularly hydroxyl groups. This might imply that this compound could also exhibit similar binding characteristics .

Future Directions

Further research is necessary to:

  • Characterize the Biological Activity : Comprehensive studies should be conducted to assess the full spectrum of biological activities associated with this compound.
  • Investigate Structure-Activity Relationships : Understanding how variations in chemical structure affect biological activity can lead to the development of more potent derivatives.
  • Clinical Applications : Exploring the therapeutic potential of this compound in clinical settings could provide insights into its applicability in treating infections caused by resistant bacterial strains.

Properties

Molecular Formula

C15H13BrO4S

Molecular Weight

369.2 g/mol

IUPAC Name

ethyl 2-[2-(5-bromothiophen-2-yl)ethenyl]-4,6-dihydroxybenzoate

InChI

InChI=1S/C15H13BrO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3

InChI Key

QXSYGIOVULQOSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)Br

Origin of Product

United States

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